4-Methyl-3-oximino-2-pentanone

Description

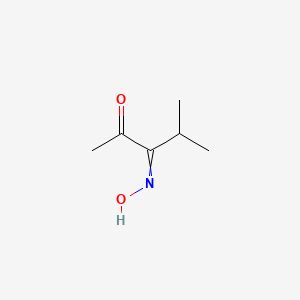

4-Methyl-3-oximino-2-pentanone is an organic compound characterized by a ketone group at the second carbon and an oximino (-N-OH) group at the third carbon of a branched pentane backbone. Its synthesis involves reactions such as condensation and oximation, often yielding mixtures that require chromatographic separation. For example, its 2,4-dinitrophenylhydrazone derivative has a distinct melting point of 200–203°C, which differentiates it from positional isomers like 4-methyl-1-oximino-2-pentanone (m.p. 233–235°C) .

Properties

CAS No. |

5440-21-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-hydroxyimino-4-methylpentan-2-one |

InChI |

InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3 |

InChI Key |

KKWRXTVMYYRSMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=NO)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Isomerism

a) 4-Methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK)

- Properties: Widely used as a solvent due to its moderate polarity.

- Key Difference: Lacks the oximino group, reducing its polarity and reactivity toward nucleophiles compared to 4-methyl-3-oximino-2-pentanone .

b) 4-Methyl-1-oximino-2-pentanone

- Structure: Oximino group at C1 instead of C3.

- Properties : Forms a 2,4-dinitrophenylhydrazone derivative with a higher melting point (233–235°C) due to differences in molecular packing .

- Key Difference : Positional isomerism significantly affects melting points and chromatographic behavior.

c) 4-Methyl-3-penten-2-one

- Structure : Contains a double bond between C3 and C4.

- Properties: Higher reactivity in addition reactions (e.g., Diels-Alder) compared to saturated analogs. Noted in industrial catalogs as a specialty chemical .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds

Analytical Differentiation

- Chromatography: this compound elutes earlier than 4-methyl-1-oximino-2-pentanone due to lower polarity, as demonstrated in alumina column separations .

- Spectroscopy: IR and NMR spectra distinguish isomers via shifts corresponding to oximino group positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.